Benzylsulfamide

Description

Properties

IUPAC Name |

4-(benzylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c14-18(16,17)13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIBJQGJVDHCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870445 | |

| Record name | 4-(Benzylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-22-3 | |

| Record name | 4-[(Phenylmethyl)amino]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylsulfamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylsulfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI9WDT80FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzylsulfamide: Structure, Synthesis, and Therapeutic Potential

Abstract

Benzylsulfamide (CAS No. 104-22-3) is a sulfonamide-class compound that has garnered significant interest within the scientific community.[1] Initially recognized for its antibacterial properties, its versatile chemical scaffold has become a focal point for modern medicinal chemistry research.[1] This guide provides a comprehensive technical overview of this compound, delving into its core chemical structure, physicochemical properties, and validated synthesis methodologies. We will explore its primary mechanism of action as a potent carbonic anhydrase inhibitor and discuss its broader biological activities, including potential applications in oncology and cardiovascular therapy.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further investigation and application of this promising molecule.

Core Molecular Structure and Physicochemical Properties

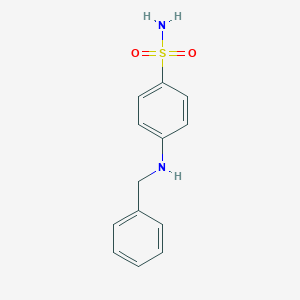

This compound, with the IUPAC name 4-(benzylamino)benzenesulfonamide, is an aromatic amine characterized by a central benzenesulfonamide core functionalized with a benzylamino group.[3][4] This structure is fundamental to its biological activity, combining the well-established pharmacophore of the sulfonamide group with the steric and electronic contributions of the benzyl moiety.[1]

The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing meta-director, while the benzylamino group (-NHCH₂C₆H₅) is generally an ortho/para-director, although steric hindrance can influence its reactivity.[1][5] These features make this compound a versatile building block for synthesizing a diverse library of derivatives.[1]

Caption: Chemical structure of 4-(benzylamino)benzenesulfonamide.

A summary of its key physicochemical properties is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 104-22-3 | [3][4][5][6][7] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [3][6][7] |

| Molecular Weight | 262.33 g/mol | [1][3][4][5][7] |

| IUPAC Name | 4-(benzylamino)benzenesulfonamide | [3][4][5] |

| Appearance | Solid powder / Crystals | [3][7] |

| Melting Point | 175°C | [7][8] |

| Boiling Point | 465°C at 760 mmHg (Predicted) | [6] |

| Solubility | Soluble in DMSO, Acetone, Dioxane. Slightly soluble in alcohol. Very slightly soluble in water. | [3][7] |

| pKa (Predicted) | 10.18 ± 0.12 | [8] |

| InChI Key | HLIBJQGJVDHCNB-UHFFFAOYSA-N | [1][3][5] |

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound and its derivatives is crucial for further research and development. Several synthetic routes have been reported, each with distinct advantages regarding yield, purity, and substrate tolerance.[1] Here, we detail a common and reliable laboratory-scale protocol based on the reaction of a substituted benzenesulfonyl chloride with an amine, a foundational method in sulfonamide chemistry.[9]

Workflow for this compound Synthesis

Caption: General experimental workflow for the synthesis of this compound.

Detailed Laboratory Protocol: Synthesis via Acylation

This protocol is a representative method adapted from general procedures for synthesizing benzenesulfonamide derivatives.[9][10]

Materials and Reagents:

-

4-Aminobenzenesulfonamide

-

Benzyl chloride

-

Pyridine (anhydrous, as solvent and base)

-

Hydrochloric acid (HCl), 2 M solution

-

Dioxane

-

Distilled water

-

Standard laboratory glassware, magnetic stirrer, ice bath, suction filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-aminobenzenesulfonamide in anhydrous pyridine. The use of pyridine serves both as a solvent and as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C. This is a critical step to control the exothermicity of the acylation reaction and minimize the formation of side products.

-

Reagent Addition: Add 1.1 equivalents of benzyl chloride dropwise to the cold, stirred solution over 30 minutes. The slow addition ensures the reaction temperature remains low and constant.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure it proceeds to completion.

-

Product Precipitation (Work-up): Carefully and slowly pour the reaction mixture into a beaker containing a stirred solution of ice-cold 2 M HCl. This step protonates the pyridine and precipitates the water-insoluble this compound product.

-

Isolation: Collect the resulting white precipitate by suction filtration.

-

Washing: Wash the crude product on the filter paper with several portions of cold distilled water to remove any remaining salts and water-soluble impurities.

-

Purification: Recrystallize the crude solid from a dioxane/water solvent system to obtain pure crystals of this compound.[7]

-

Drying and Characterization: Dry the purified crystals in a desiccator under vacuum. The final product should be characterized by determining its melting point and using spectroscopic methods like FTIR and NMR to confirm its structure.

Biological Activity and Mechanism of Action

The sulfonamide scaffold is a cornerstone in drug discovery, and this compound is no exception.[11][12] Its biological activity is multifaceted, with carbonic anhydrase inhibition being the most prominently studied mechanism.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][13] This reaction is fundamental to pH regulation and fluid balance in cells.[1] this compound and its derivatives are effective inhibitors of multiple CA isoforms, including CA I, II, VII, IX, and XII.[1]

Mechanism of Inhibition: The primary mechanism involves the sulfonamide group (-SO₂NH₂) binding directly to the Zn(II) ion located in the active site of the carbonic anhydrase enzyme.[14][15] This coordination displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.[15] The inhibition of tumor-associated isoforms like CA IX, which is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, makes this compound a valuable scaffold for developing anticancer agents.[1][16]

Caption: Mechanism of carbonic anhydrase inhibition by this compound.

Other Biological Activities

Beyond CA inhibition, this compound and its derivatives have demonstrated a broad spectrum of biological activities:

-

Antibacterial Activity: Consistent with the classic action of sulfonamides, these compounds can interfere with bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate synthase, a pathway essential for bacterial survival.[1][5]

-

Anticancer Potential: In addition to inhibiting tumor-associated CA isoforms, certain novel benzenesulfonamide derivatives have shown potent cytotoxic activity against cancer cell lines, such as glioblastoma (GBM).[1]

-

Cardiovascular Effects: Some studies indicate that this compound derivatives may function as calcium channel blockers.[1][5] This action can promote vasodilation and lead to a reduction in blood pressure, suggesting potential applications in treating cardiovascular diseases.[1][2]

-

Anti-inflammatory and Antioxidant Activity: Various benzenesulfonamide derivatives have been synthesized and evaluated for anti-inflammatory and antioxidant properties, further highlighting the versatility of this chemical class.[10][17]

Applications in Drug Discovery and Development

The this compound scaffold is a powerful tool for drug discovery professionals. Its established role as a "zinc-binding group" makes it a privileged structure for designing targeted enzyme inhibitors.[15]

Key Application Areas:

-

Oncology: The development of isoform-selective CA inhibitors is a key strategy in cancer therapy.[13] By modifying the this compound structure, researchers can fine-tune selectivity for tumor-specific isoforms like CA IX, potentially leading to targeted anticancer drugs with fewer side effects.[1][16]

-

Infectious Diseases: The known antibacterial mechanism provides a foundation for developing new antimicrobial agents to combat the growing challenge of antibiotic resistance.[1][17]

-

Neurological and Metabolic Disorders: The inhibition of various enzymes, including acetylcholinesterase (AChE) and α-glucosidase, by novel sulfonamide hybrids suggests potential utility in research for Alzheimer's disease and diabetes.[1]

-

Cardiovascular Medicine: The potential for calcium channel modulation opens avenues for designing novel antihypertensive agents.[1][2]

The synthetic accessibility of this compound and the ability to readily modify its structure allow for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds during drug development.[1]

Conclusion

This compound represents far more than a historical antibacterial agent. Its chemical structure is a validated and highly adaptable scaffold for the design of targeted therapeutic agents. With a primary and potent mechanism of action centered on carbonic anhydrase inhibition, it holds significant promise in oncology. Furthermore, its demonstrated potential in antibacterial, cardiovascular, and anti-inflammatory applications underscores its importance as a versatile building block in modern medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists dedicated to leveraging the full therapeutic potential of the sulfonamide class in addressing complex human diseases.

References

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. [Link]

-

Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. - ResearchGate. [Link]

-

Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors - NIH. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed. [Link]

-

This compound. [Link]

-

Product information, this compound - P&S Chemicals. [Link]

-

4-((Phenylmethyl)amino)benzenesulfonamide | C13H14N2O2S | CID 2755709 - PubChem. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - Frontiers. [Link]

-

Chemical structure of benzenesulfonamide (1),... | Download Scientific Diagram - ResearchGate. [Link]

-

Benzoyl sulfonamide | C7H7NO3S | CID 19856160 - PubChem - NIH. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

-

Benzenesulfonamide, 4-amino-N-5-isoxazolyl- | C9H9N3O3S | CID 82193 - PubChem. [Link]

-

Benzolsulfamid | C6H10N2O2S | CID 22620346 - PubChem - NIH. [Link]

-

n-Benzoyl sulfonamide | C7H6NO3S- | CID 20266927 - PubChem - NIH. [Link]

-

Synthesis of substituted benzenesulfamoyl carboxylic acids - ResearchGate. [Link]

-

Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH. [Link]

- CN103553978A - Sulfamide benzylation method - Google P

-

This compound - PMC - NIH. [Link]

-

Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 3. medkoo.com [medkoo.com]

- 4. 4-((Phenylmethyl)amino)benzenesulfonamide | C13H14N2O2S | CID 2755709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 104-22-3 [chemnet.com]

- 7. This compound [drugfuture.com]

- 8. Benzylsulfamid | 104-22-3 [m.chemicalbook.com]

- 9. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

An In-depth Technical Guide to the Synthesis of Novel Benzylsulfamide Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel benzylsulfamide derivatives. It moves beyond simple protocols to deliver field-proven insights into the strategic and practical aspects of synthesizing this important class of molecules.

Part 1: The this compound Scaffold in Modern Drug Discovery

The this compound moiety has emerged as a privileged scaffold in medicinal chemistry, primarily due to its role as a versatile bioisostere. Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of rational drug design.[1][2] This approach is often employed to enhance potency, improve selectivity, modulate pharmacokinetic properties, and circumvent toxicological liabilities.[1]

The sulfamide group, in particular, is an effective bioisosteric replacement for the amide bond.[1] This substitution can confer greater metabolic stability by mitigating cleavage by proteases.[3] Furthermore, the sulfonamide functional group, structurally related to the amide, can increase water solubility and provide additional hydrogen bond acceptors.[1] In some contexts, the sulfonamide group can also act as a bioisostere for a carboxylic acid, offering similar hydrogen bonding capabilities with potentially enhanced stability.[4] The incorporation of a benzyl group provides a lipophilic handle that can be readily functionalized to explore structure-activity relationships (SAR).

The resulting this compound derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and neuropharmacological effects.[5][6] This diverse biological profile underscores the importance of developing robust and flexible synthetic strategies to access novel analogues for drug discovery programs.

Part 2: Core Synthetic Strategies for the this compound Scaffold

The synthesis of this compound derivatives can be broadly approached from two primary retrosynthetic disconnections, each offering distinct advantages depending on the desired substitution pattern and the availability of starting materials.

Strategy A: Formation of the N-S Bond via Sulfamoylation of Benzylamines

This strategy involves the reaction of a pre-formed or in-situ generated sulfamoyl chloride with a benzylamine derivative. This is a highly convergent approach, particularly for the synthesis of libraries with diverse sulfamide substituents.

Caption: Workflow for the synthesis of N-benzylsulfamides via sulfamoylation.

A key consideration in this approach is the potential for di-sulfonylation of primary benzylamines. To circumvent this, the use of a suitable protecting group on the benzylamine nitrogen is often necessary. The choice of protecting group is critical and should be guided by its stability to the sulfamoylation conditions and its facile removal post-reaction.

Commonly used protecting groups for amines include the Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups. However, for sulfamide synthesis, sulfonyl-based protecting groups like the toluenesulfonyl (Ts) or methanesulfonyl (Ms) groups are particularly effective.[7] These groups reduce the nucleophilicity and basicity of the amine, preventing unwanted side reactions.[7] The resulting sulfonamide N-H bond is sufficiently acidic to participate in subsequent N-alkylation reactions if desired.[8]

Table 1: Common Protecting Groups for Amines in Sulfamide Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages |

| Toluenesulfonyl | Ts | Tosyl chloride (TsCl) | Strong acid, reducing agents (e.g., Mg/MeOH) | High stability, activates N-H for alkylation[7] |

| Methanesulfonyl | Ms | Mesyl chloride (MsCl) | Similar to Ts | High stability[7] |

| Nitrobenzenesulfonyl | Ns | Nosyl chloride (NsCl) | Thiolate nucleophiles (Fukuyama deprotection) | Milder deprotection than Ts/Ms[7] |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | SES chloride | Fluoride sources (e.g., TBAF) | Orthogonal to many other protecting groups[8] |

Strategy B: Formation of the S-N Bond via Reaction of Benzylsulfonyl Chlorides with Amines

This alternative strategy involves the reaction of a benzylsulfonyl chloride with a variety of primary or secondary amines. This approach is particularly advantageous when a diverse range of amine building blocks is readily available.

Caption: Workflow for the synthesis of N-substituted benzylsulfonamides.

The benzylsulfonyl chloride precursors can be prepared from the corresponding benzyl thiols or benzyl halides via oxidative chlorination. Care must be taken during the handling of sulfonyl chlorides as they are moisture-sensitive and can be corrosive.

Part 3: Experimental Protocols and Practical Considerations

The following protocols are provided as a starting point for the synthesis of this compound derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of N-Benzyl-N'-methylsulfamide (via Strategy A)

This protocol details the synthesis of a simple N,N'-disubstituted sulfamide.

Step 1: Preparation of Methylsulfamoyl Chloride

-

Caution: This reaction should be performed in a well-ventilated fume hood.

-

To a stirred solution of sulfuryl chloride (1.0 eq) in anhydrous acetonitrile at 0 °C, add a solution of N-methylamine (1.0 eq) in anhydrous acetonitrile dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

The resulting solution of methylsulfamoyl chloride is used directly in the next step without isolation.

Step 2: Reaction with Benzylamine

-

To a solution of benzylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the freshly prepared solution of methylsulfamoyl chloride (1.0 eq) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-(4-Fluorobenzyl)benzenesulfonamide (via Strategy B)

This protocol exemplifies the reaction of a commercially available sulfonyl chloride with a benzylamine.

-

In a round-bottom flask, dissolve 4-fluorobenzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(4-fluorobenzyl)benzenesulfonamide.

Troubleshooting Common Synthetic Issues

Table 2: Troubleshooting Guide for this compound Synthesis

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction | Increase reaction time, use a more forcing solvent, or add a catalyst (e.g., DMAP). |

| Decomposition of starting materials or product | Run the reaction at a lower temperature; ensure anhydrous conditions. | |

| Multiple Products | Di-sulfonylation of primary amines | Use a protecting group strategy; use an excess of the amine. |

| Side reactions with other functional groups | Protect sensitive functional groups in the starting materials. | |

| Purification Challenges | Co-elution of product and starting materials | Optimize the mobile phase for column chromatography; consider recrystallization. |

| Product instability on silica gel | Use neutral or deactivated silica gel; consider alternative purification methods like preparative HPLC. |

Part 4: Characterization of this compound Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the benzylic protons (typically a singlet or doublet around 4.0-4.5 ppm) and the aromatic protons. The N-H proton of the sulfamide will appear as a broad singlet, the chemical shift of which can be concentration-dependent. ¹³C NMR will confirm the presence of all carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The sulfamide group will exhibit strong characteristic stretching vibrations for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule.

Part 5: Future Directions and Advanced Synthetic Strategies

The field of this compound synthesis is continually evolving. Current areas of active research include:

-

Asymmetric Synthesis: The development of catalytic, enantioselective methods for the synthesis of chiral this compound derivatives is of significant interest for probing stereospecific interactions with biological targets.

-

Solid-Phase Synthesis: The adaptation of the core synthetic strategies to solid-phase synthesis enables the rapid generation of large libraries of this compound analogues for high-throughput screening.

-

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound scaffold allows for the rapid diversification of lead compounds without the need for de novo synthesis.

References

- BenchChem. Application Notes and Protocols for the Synthesis of Benzoylsulfamic Acid.

- Jat, J. L., et al. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central.

- Ono, M., et al. Further optimization of sulfonamide analogs as EP1 receptor antagonists: synthesis and evaluation of bioisosteres for the carboxylic acid group. PubMed.

- El-Faham, A., et al. Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online.

- Cambridge MedChem Consulting. Sulphonamide Bioisosteres.

- Patel, H. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.

- Khan Academy. 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.

- SK. Sulfonyl Protective Groups.

- Wikipedia. Sulfenamide.

- BenchChem. Application Notes and Protocols: N-(trimethylsilyl)sulfonamide Protecting Groups for Amines.

- Geleta, B., et al. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Semantic Scholar.

- Xie, M., & Widlanski, T. S.

- Geleta, B., et al. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.

- The role of sulfamide derivatives in medicinal chemistry: A p

- Reitz, A. B., et al. Neuropharmacological Investigation of N-Benzylsulfamides. Journal of Medicinal Chemistry.

- Geleta, B., et al. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed.

- Geleta, B., et al. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.

- Al-Amiery, A. A., et al.

- Asif, M. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Asif, M. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- BenchChem. Application Notes and Protocols for the Synthesis of Substituted Benzamides.

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulphonamide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. drughunter.com [drughunter.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Mechanisms of Benzylsulfamides in Biological Systems: An In-Depth Technical Guide

Executive Summary

The benzylsulfamide scaffold has emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the therapeutic potential of this compound derivatives. Primarily recognized for their potent inhibition of carbonic anhydrases, these compounds are pivotal in cancer biology, neuroscience, and infectious diseases. This guide delves into the nuanced interactions with various carbonic anhydrase isoforms, particularly the tumor-associated CA IX, and elucidates the downstream consequences on cellular signaling pathways. Furthermore, we explore secondary mechanisms of action, including the disruption of microtubule dynamics, which contribute to their anticancer properties. Detailed experimental protocols for key assays, quantitative data on structure-activity relationships, and visual representations of signaling pathways are presented to equip researchers and drug development professionals with the essential knowledge to advance the study and application of this compound-based therapeutics.

Introduction to Benzylsulfamides

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, renowned for its role in the development of antimicrobial agents.[1] Benzylsulfamides, a prominent class within this family, are characterized by a benzyl group attached to the sulfonamide moiety. This structural feature imparts unique physicochemical properties that facilitate interactions with a diverse array of biological targets.[2]

Chemical Structure and Properties

The general structure of a this compound consists of a phenylmethyl (benzyl) group linked to a sulfonamide group. The aromatic ring of the benzyl moiety and the sulfonamide group can be substituted with various functional groups, leading to a vast chemical space for the design of novel derivatives with tailored biological activities. The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, coupled with the hydrophobic nature of the benzyl ring, allows for multifaceted interactions with protein targets.[2]

Overview of Biological Activities

This compound derivatives have demonstrated a remarkable range of biological effects, including:

-

Anticancer Activity: Primarily through the inhibition of tumor-associated carbonic anhydrases and tubulin polymerization.[1][3]

-

Antibacterial Activity: By interfering with essential metabolic pathways in bacteria, such as folic acid synthesis.[1][4]

-

Enzyme Inhibition: Targeting a variety of enzymes beyond carbonic anhydrases, such as acetylcholinesterase and butyrylcholinesterase.[1][5]

-

Ion Channel Modulation: Exhibiting potential as calcium channel blockers.[1][4]

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The most extensively characterized mechanism of action for benzylsulfamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][6][7][8]

The Role of Carbonic Anhydrases in Physiology and Disease

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[9] This seemingly simple reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance.[1][9] Dysregulation of CA activity is implicated in various pathologies, making them attractive therapeutic targets.[9]

Molecular Interactions of Benzylsulfamides with Carbonic Anhydrases

The sulfonamide group of benzylsulfamides is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases. The deprotonated sulfonamide nitrogen coordinates with the Zn²⁺ ion, mimicking the transition state of the CO₂ hydration reaction and effectively blocking the enzyme's catalytic activity.[9] The benzyl moiety and other substituents on the scaffold can form additional interactions with amino acid residues in the active site cavity, influencing the inhibitor's potency and isoform selectivity.

Isoform-Specific Inhibition and Therapeutic Implications

There are at least 15 known human CA isoforms, and this compound derivatives exhibit varying degrees of selectivity.[10]

-

Cytosolic Isoforms (CA I and CA II): Inhibition of these ubiquitous isoforms can lead to off-target effects. However, some derivatives show moderate inhibition of CA I and II.[2][7]

-

Tumor-Associated Isoforms (CA IX and CA XII): These transmembrane isoforms are overexpressed in many solid tumors in response to hypoxia.[7][11][12][13] Their expression is linked to tumor progression, metastasis, and resistance to therapy.[7][12][13] Benzylsulfamides that selectively inhibit CA IX and XII are of significant interest as anticancer agents.[2][3][7]

Downstream Signaling Pathways Affected by CA IX Inhibition

Inhibition of the extracellular catalytic domain of CA IX in the tumor microenvironment has profound effects on cancer cell physiology.

Figure 1: Signaling pathway of CA IX in the tumor microenvironment and its inhibition by benzylsulfamides.

Secondary Mechanisms of Action

While CA inhibition is a primary mode of action, certain this compound derivatives exhibit other significant biological activities.

Inhibition of Tubulin Polymerization

A notable secondary mechanism for some this compound derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape.[14]

By binding to tubulin, these compounds disrupt microtubule dynamics, leading to:

-

G2/M Cell Cycle Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death.

Figure 2: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Modulation of Other Enzymes and Ion Channels

Emerging research suggests that this compound derivatives can interact with other biological targets, although these mechanisms are less well-characterized:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Some derivatives show inhibitory activity against these enzymes, suggesting potential applications in neurodegenerative diseases.[1][5]

-

Calcium Channel Blockade: Certain sulfonamides may act as calcium channel blockers, indicating a potential role in cardiovascular therapies.[1][4]

Antibacterial Mechanisms

Similar to classical sulfonamide antibiotics, some benzylsulfamides can inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria.[1][4] They act as competitive inhibitors of dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway.

Experimental Protocols for Elucidating the Mechanism of Action

In Vitro Enzyme Inhibition Assays: Carbonic Anhydrase

Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of this compound derivatives against specific carbonic anhydrase isoforms.

Methodology: Stopped-Flow CO₂ Hydrase Assay [2][15]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a buffered solution (e.g., 10 mM HEPES, pH 7.5 for cytosolic CAs; 20 mM TRIS, pH 8.3 with 20 mM NaClO₄ for bacterial CAs).[15]

-

Prepare a solution of the purified CA isoform in the appropriate buffer.

-

Prepare a CO₂-saturated solution.

-

-

Assay Procedure:

-

Equilibrate the CA solution and the buffer to the desired temperature (e.g., 20°C).[15]

-

Mix the enzyme solution with varying concentrations of the inhibitor and incubate for a defined period.

-

Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow instrument.

-

Monitor the change in pH using a pH indicator or a pH electrode as a function of time.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the initial velocity against the inhibitor concentration and fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.

-

Cell-Based Assays for Antiproliferative and Cytotoxic Effects

Objective: To assess the effect of this compound derivatives on cancer cell viability and proliferation.

Methodology: MTT Assay

-

Cell Culture:

-

Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the this compound derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

-

Target Engagement and Pathway Analysis Assays

Objective: To confirm target engagement and investigate the downstream effects of this compound treatment on cellular pathways.

Methodology 1: Cell Cycle Analysis by Flow Cytometry [3][8][16][17][18]

-

Cell Treatment and Harvesting:

-

Treat cells with the this compound derivative for a defined period.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Staining:

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the DNA dye in individual cells.

-

Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Methodology 2: Western Blotting for Apoptosis Markers [19][20][21][22][23]

-

Protein Extraction:

-

Treat cells with the this compound derivative.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).[19][20]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate.

-

Analyze the band intensities to determine the changes in the expression levels of the target proteins.

-

Data Synthesis and Interpretation

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzyl ring and the sulfonamide group. Systematic modifications of the lead compound and subsequent biological evaluation are crucial for elucidating the SAR.

Table 1: Inhibitory Activity of Benzylsulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | R¹ (Benzyl Ring) | R² (Sulfonamide) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide | - | - | 250 | 12 | 25 | 5.7 | [2][24] |

| Derivative A | 4-F | H | 1500 | 755 | 38.9 | 12.4 | [2] |

| Derivative B | 2,3,5,6-tetrafluoro | H | 41.5 | 30.1 | 1.5 | 0.8 | [2] |

| Derivative C | 4-COOH | H | >10000 | 866.7 | 568.8 | >10000 | [1] |

| Derivative D | 4-NH₂ | H | 727.6 | 86.7 | 6.1 | 149.2 | [1] |

Comparative Analysis of Different this compound Derivatives

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activities of this compound Derivatives

| Compound | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Tubulin Polymerization Inhibition IC₅₀ (µM) | Reference |

| Derivative E | MCF-7 (Breast) | 3.18 (hypoxic) | Not Reported | |

| Derivative F | MDA-MB-231 (Breast) | 0.76 (hypoxic) | Not Reported | |

| N-benzylbenzamide 20b | A549 (Lung) | 0.012 | 1.2 | [5] |

| Benzimidazole 7n | SK-Mel-28 (Melanoma) | 2.55 | 5.05 | [25] |

Conclusion and Future Directions

Benzylsulfamides represent a privileged scaffold in medicinal chemistry with a diverse and potent range of biological activities. Their primary mechanism of action as carbonic anhydrase inhibitors, particularly against tumor-associated isoforms, has established them as promising candidates for anticancer drug development. The discovery of secondary mechanisms, such as tubulin polymerization inhibition, further broadens their therapeutic potential.

Future research should focus on:

-

Rational Design of Isoform-Selective Inhibitors: Leveraging structural biology and computational modeling to design this compound derivatives with enhanced selectivity for specific CA isoforms to minimize off-target effects.

-

Elucidation of Novel Mechanisms: Investigating other potential biological targets and signaling pathways modulated by this class of compounds.

-

Combination Therapies: Exploring the synergistic effects of benzylsulfamides with other anticancer agents, such as chemotherapy and immunotherapy.

-

Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical evaluation to translate their therapeutic potential into tangible clinical benefits.

This in-depth guide provides a solid foundation for researchers and drug developers to understand and exploit the multifaceted mechanisms of action of benzylsulfamides in the pursuit of novel and effective therapies.

References

-

Capasso, C., & Supuran, C. T. (2014). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. [Link]

-

Di Fiore, A., De Simone, G., D'Amico, F., Angeli, A., Monti, S. M., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 659-664. [Link]

-

Gül, H. İ., & Çelik, H. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2373323. [Link]

-

Abdolì, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37. [Link]

-

Wang, L., Li, Y., Gao, C., Li, D., Wang, Y., Li, Y., ... & Li, J. (2012). Discovery of Novel 2-N-aryl-substituted benzenesulfonamidoacetamides: Orally Bioavailable Tubulin Polymerization Inhibitors With Marked Antitumor Activities. Archiv der Pharmazie, 345(11), 886-897. [Link]

-

Adooq Bioscience. Carbonic Anhydrase inhibitors. [Link]

-

Kim, J. Y., Lee, E. J., Kim, S. Y., Lee, S. H., Park, J. H., & Kim, Y. C. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 138, 106653. [Link]

-

Shaik, A. B., S. N., P., & Kamal, A. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1799. [Link]

-

El-Sayed, M. A., El-Adl, K., Ali, O. M., El-Naggar, M., & El-Gohary, N. S. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 16688. [Link]

-

Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. [Link]

-

Burbulienė, M. M., Valiulienė, G., Meškienė, R., Matulis, D., & Krikštolaitis, A. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6898. [Link]

-

Nygren, C., Abdul, S., & Larsson, R. (2012). Impairment of the ubiquitin-proteasome pathway by methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate leads to a potent cytotoxic effect in tumor cells: a novel antiproliferative agent with a potential therapeutic implication. The Journal of Biological Chemistry, 287(36), 30625-30640. [Link]

-

Glidewell, C., & Low, J. N. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1551. [Link]

-

Xu, S., Li, Y., Li, Y., Wang, L., Wang, Y., Li, D., ... & Li, J. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

-

PubChem. 4-((Phenylmethyl)amino)benzenesulfonamide. [Link]

-

Angeli, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(10), 1956. [Link]

-

Olsson, A., & Leanderson, T. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(7), 1129-1135. [Link]

-

Wang, Y., Li, Y., Li, Y., Wang, L., Xu, S., Li, D., ... & Li, J. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(9), 5679-5701. [Link]

-

Badawy, M. A. S., Bräse, S., Ali, T. F. S., & Abdel-Rahman, H. M. (2022). An inhibitor of tubulin polymerization, benzimidazole derivatives. ResearchGate. [Link]

-

El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A. N., & Abdel-Alim, A. A. (2021). Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein. Molecules, 26(3), 705. [Link]

-

Tan, C. P., & Cheah, S. C. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 964296. [Link]

-

Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(9), 888-894. [Link]

-

Pacchiano, F., Aggarwal, M., Avvaru, B. S., Robbins, A. H., & McKenna, R. (2010). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry, 53(5), 2097-2107. [Link]

-

Shu, H. B., & Joshi, H. C. (2001). Regulation of tubulin synthesis and cell cycle progression in mammalian cells by gamma-tubulin-mediated microtubule nucleation. Journal of Cell Science, 114(Pt 22), 4111-4119. [Link]

-

Parrish, A. B., Freel, C. D., & Kornbluth, S. (2013). Determination of Caspase Activation by Western Blot. Methods in Enzymology, 520, 19-31. [Link]

-

ResearchGate. In vitro inhibition percentage of B-tubulin polymerization for compound 8a at its IC50 compared to the control inhibition vinblastine. [Link]

-

Khan, I., Ali, S., & Khan, A. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 468792. [Link]

-

Darzynkiewicz, Z., & Zhao, H. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3625. [Link]

-

Svastova, E., Hulikova, A., Rafajova, M., Zat'ovicova, M., Gibadulinova, A., Casini, A., ... & Pastorek, J. (2012). Carbonic anhydrase IX: regulation and role in cancer. Sub-cellular biochemistry, 58, 255-280. [Link]

-

Janke, C., & Magiera, M. M. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 6(18), e1931. [Link]

-

Georgieva, M., Mitkov, J., Zlatkov, A., & Momekov, G. (2020). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 25(18), 4165. [Link]

-

Mboge, M. Y., Mahon, B. P., & McKenna, R. (2016). Targeting Carbonic Anhydrase IX Activity and Expression. Molecules, 21(11), 1530. [Link]

-

ResearchGate. Which proteins expression should I check by western blot for confirmation of apoptosis?. [Link]

Sources

- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bosterbio.com [bosterbio.com]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Apoptosis western blot guide | Abcam [abcam.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. blog.cellsignal.com [blog.cellsignal.com]

- 23. researchgate.net [researchgate.net]

- 24. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of Benzylsulfamide Interactions

Foreword: Beyond the Score — A Causal Approach to Modeling Benzylsulfamide Bioactivity

In the landscape of modern drug discovery, the this compound scaffold represents a privileged structure, a testament to its versatile interaction capabilities across a range of therapeutic targets.[1][2] From their foundational role as antibacterial agents to their application as inhibitors of carbonic anhydrases, kinases, and cyclooxygenases, the therapeutic potential of these molecules is vast.[3][4][5][6] However, navigating the chemical space of this compound derivatives to optimize potency, selectivity, and pharmacokinetic profiles is a formidable challenge. This is where in silico modeling transitions from a mere predictive tool to an indispensable component of rational drug design.

This guide is not a simple recitation of protocols. It is a distillation of field-proven insights, designed to empower you to move beyond generating docking scores and toward a profound understanding of the molecular mechanics governing this compound interactions. We will deconstruct the computational workflow, not as a series of isolated steps, but as an integrated, self-validating system. Our focus will be on the causality behind each decision — why we choose a specific force field, the rationale for defining a particular binding box, and how we interpret the dynamic fluctuations of a protein-ligand complex. By grounding our computational experiments in rigorous scientific principles and validating our findings at each stage, we build a robust model that can reliably guide synthetic efforts and accelerate the journey from hit to lead to candidate.

Part 1: The Foundational Blueprint — Target Selection and Structural Preparation

The success of any structure-based design project hinges on the quality of the target protein's three-dimensional structure. This is the canvas upon which we will paint our interaction hypotheses. The choice and preparation of this structure are therefore of paramount importance.

Target Identification and Retrieval

The initial step involves identifying the biological target of interest. For benzylsulfamides, established targets include bacterial dihydropteroate synthase (DHPS) for antimicrobial applications, various human carbonic anhydrase (hCA) isoforms for indications like glaucoma and epilepsy, and protein kinases such as VEGFR-2 in oncology.[3][4][5] The primary resource for obtaining 3D structural data is the Protein Data Bank (PDB).[7]

Causality in Selection: When multiple structures are available for a single target, the choice is not arbitrary. Prioritize structures with high resolution (ideally <2.5 Å), those co-crystallized with a ligand similar to the this compound scaffold, and those with minimal missing residues or structural anomalies. A co-crystallized structure provides an invaluable empirical reference for the location and key features of the binding site.[8]

Protocol: Target Structure Preparation

A raw PDB file is not immediately ready for simulation. It requires meticulous cleaning and preparation to ensure it is computationally tractable and biophysically realistic.

Step-by-Step Methodology:

-

Initial Cleaning: Load the PDB structure into a molecular modeling environment (e.g., Schrödinger Maestro, MOE, UCSF Chimera). Remove all non-essential components, including water molecules, crystallization aids (e.g., glycerol), and any co-crystallized ligands that are not serving as a reference.[9] The rationale here is to create a clean system, as these extraneous molecules can interfere with the docking algorithm.

-

Structural Correction: Check for and repair any missing atoms or residues. In silico loop modeling may be necessary if significant portions of the protein are unresolved.[10]

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. This step is critical as hydrogen bonds are a primary driver of ligand binding.[9] Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) based on a predicted pH that mimics physiological conditions (typically pH 7.4).

-

Energy Minimization: Perform a constrained energy minimization of the protein structure.[9] This crucial step relieves any steric clashes or unfavorable geometries introduced during the preparation phase. By applying constraints (e.g., a heavy-atom RMSD cutoff of 0.3 Å), we ensure that the structure does not deviate significantly from the experimentally determined coordinates while optimizing local energetics.

Part 2: The Interrogator — this compound Ligand Preparation

Just as the protein target requires careful preparation, the ligand must also be optimized for in silico analysis. The goal is to generate a low-energy, three-dimensional conformation that accurately represents the molecule's structure and electrostatic properties.

Protocol: Ligand Structure Generation and Optimization

Step-by-Step Methodology:

-

2D to 3D Conversion: Draw the 2D structure of the this compound derivative using a chemical sketcher and convert it to a 3D structure.

-

Conformer Generation: For flexible molecules like many this compound derivatives, exploring a range of possible conformations is essential. Generate multiple low-energy conformers.[3] This step acknowledges that the molecule does not exist in a single static shape and that the bioactive conformation may not be the global minimum in isolation.

-

Charge and Parameter Assignment: Assign partial atomic charges using a quantum mechanical method (preferred for novel scaffolds) or a robust force field (e.g., AMBER, CHARMm). Proper charge distribution is vital for accurately calculating electrostatic interactions, which are key components of binding affinity.

-

Energy Minimization: Minimize the energy of the generated 3D ligand structure to obtain a stable, low-energy conformation ready for docking.

Part 3: The Handshake — Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[11] It scores these orientations using a scoring function that approximates the binding free energy. This process is the core of our initial investigation, providing the first hypothesis of the binding mode.

The Logic of the Binding Site

The "binding site" is the region of the protein where the docking algorithm will attempt to place the ligand. If using a structure with a co-crystallized ligand, defining the binding site is straightforward: it's a grid box centered on that reference ligand.[8] In the absence of a reference, computational tools can be used to predict potential binding pockets based on surface topology and physicochemical properties.[10]

Protocol: Molecular Docking Workflow

Step-by-Step Methodology:

-

Grid Generation: Define the docking box (the "grid") around the identified binding site. The box should be large enough to accommodate the this compound ligand in various orientations but not so large as to introduce excessive search space, which can decrease accuracy.

-

Docking Execution: Run the docking simulation. The algorithm will systematically explore different poses (translations, rotations, and conformations) of the ligand within the grid.[9] Both rigid and flexible docking approaches exist; flexible docking, which allows for conformational changes in the ligand and sometimes the protein sidechains, generally provides a more realistic simulation.[12]

-

Pose Analysis and Scoring: The primary output is a set of docked poses, each with a corresponding score (e.g., in kcal/mol). This score is a quantitative estimate of binding affinity.[9]

-

Self-Validation: The trustworthiness of a docking protocol must be established. A standard validation method is to remove the co-crystallized ligand from the PDB structure and then dock it back into the binding site. If the docking algorithm can reproduce the experimentally observed pose with a low Root Mean Square Deviation (RMSD), the protocol is considered validated for that target.

Data Presentation: Comparative Docking Scores

The following table summarizes representative docking scores for sulfonamide derivatives against various targets, as reported in the literature. This provides a quantitative context for evaluating newly generated results.

| Derivative Class | Target Protein | Representative Docking Score (kcal/mol) | Reference |

| Benzenesulfonamide Analogue | Carbonic Anhydrase II (CA II) | -9.782 | [13] |

| Benzenesulfonamide Analogue | Carbonic Anhydrase IX (CA IX) | -7.466 | [13] |

| Novel Sulfonamide (1C) | Dihydropteroate Synthase (DHPS) | -8.1 | [3] |

| Benzimidazole-Sulfonamide | SARS-CoV-2 Main Protease | -8.70 | [14] |

| Benzamide Derivative (15b) | Glucokinase | -11.17 | [15] |

Part 4: The Dynamic Reality — Post-Docking Refinement with Molecular Dynamics

A significant limitation of molecular docking is its largely static view of the interaction. In reality, the protein-ligand complex is a dynamic system, constantly in motion. Molecular Dynamics (MD) simulations provide this dynamic perspective, offering a more rigorous evaluation of the stability of the docked pose and the nature of the interactions over time.[16][17]

Workflow: In Silico Modeling of this compound Interactions

The overall process from target identification to advanced simulation follows a structured path, ensuring that each step builds upon a validated foundation.

Caption: High-level workflow for the in silico evaluation of this compound derivatives.

Protocol: MD Simulation of the Protein-Ligand Complex

Step-by-Step Methodology:

-

System Solvation: Place the docked protein-ligand complex into a simulation box filled with explicit water molecules (e.g., TIP3P water model). This mimics the aqueous physiological environment.

-

Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

-

Equilibration: Perform a multi-stage equilibration process. This involves gradually heating the system to the target temperature (e.g., 300 K) and adjusting the pressure while keeping the protein and ligand atoms constrained. This allows the solvent and ions to relax around the complex before the production run.[18]

-

Production Run: Release the constraints and run the simulation for a specified period (e.g., 50-100 ns). The trajectory (atomic coordinates over time) is saved at regular intervals.[19]

-

Trajectory Analysis: Analyze the saved trajectory to assess the stability and dynamics of the complex. Key metrics include:

-

RMSD (Root Mean Square Deviation): A stable RMSD for the ligand and protein backbone indicates that the complex has reached equilibrium and the binding mode is stable.[20]

-

RMSF (Root Mean Square Fluctuation): This reveals which parts of the protein are flexible or rigid upon ligand binding.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking pose. Their persistence throughout the simulation provides strong evidence for their importance in binding.

-

Visualization: Detailed Docking and MD Workflow

This diagram illustrates the interplay between the initial docking hypothesis and its dynamic validation.

Caption: Workflow detailing the transition from static docking to dynamic simulation.

Part 5: Predicting Drug-Likeness — In Silico ADMET Profiling

A compound with high binding affinity is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models provide an early assessment of a compound's drug-likeness.[21][22]

These models use a compound's structure to predict properties like oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity.[13][23] A common starting point is to evaluate compliance with frameworks like Lipinski's Rule of Five, which provides a rough guideline for oral absorption.[4] Numerous online servers and software packages (e.g., SwissADME, ProTox) can be used to generate a comprehensive ADMET profile for this compound candidates.[13][24]

Part 6: Guiding Synthesis — Structure-Activity Relationship (SAR) Analysis

The ultimate goal of in silico modeling is to guide the synthesis of improved molecules. By modeling a series of this compound derivatives and correlating their predicted binding affinities with their structural modifications, we can build a Structure-Activity Relationship (SAR) model.[25][26][27]

For example, if docking and MD studies consistently show that a hydrogen bond with a specific residue is critical for binding, this informs the chemist to prioritize modifications that preserve or enhance this interaction. When a larger dataset is available, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These are mathematical models that relate the chemical structure of a compound to its biological activity, allowing for the prediction of activity for yet-unsynthesized compounds.[16][26][28]

Conclusion: An Integrated Strategy for this compound Design

The in silico modeling of this compound interactions is a multi-faceted discipline that integrates computational chemistry, biophysics, and data analysis. By adopting a workflow grounded in causality and continuous validation — from meticulous target preparation and robust docking to dynamic MD simulations and predictive ADMET profiling — researchers can significantly enhance the efficiency and success rate of the drug discovery process. The methodologies and insights presented in this guide provide a framework for not only predicting interactions but truly understanding them, paving the way for the rational design of the next generation of this compound-based therapeutics.

References

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. (n.d.). NIH. [Link]

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018-04-12). PubMed. [Link]

-

Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024-06-24). PubMed. [Link]

-

Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111. (n.d.). MDPI. [Link]

-

Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. (n.d.). PubMed. [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022-10-31). PMC. [Link]

-

(PDF) Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2025-08-06). ResearchGate. [Link]

-

(PDF) Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111. (2025-10-13). ResearchGate. [Link]

-

Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025-08-24). ACS Omega. [Link]

-

New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. (2017-09-18). NIH. [Link]

-

Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. (n.d.). PMC. [Link]

-

Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026-01-10). ResearchGate. [Link]

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022-04-05). PMC. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025-02-13). ResearchGate. [Link]

-

Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

-

In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023-09-01). PubMed. [Link]

-

Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (n.d.). PubMed. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). ResearchGate. [Link]

-

Computational Methods in Drug Discovery. (n.d.). PMC. [Link]

-

Computational Analysis of Structure-Activity Relationships. (2012-07-18). bonndoc. [Link]

-

ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (n.d.). Audrey Yun Li. [Link]

-

In Silico Structural Modeling and Binding Site Analysis of Cerebroside Sulfotransferase (CST): A Therapeutic Target for Developing Substrate Reduction Therapy for Metachromatic Leukodystrophy. (n.d.). PubMed Central. [Link]

-

Molecular Dynamics Simulation Framework to Probe the Binding Hypothesis of CYP3A4 Inhibitors. (n.d.). MDPI. [Link]

-

In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (n.d.). MDPI. [Link]

-

In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (2025-10-13). ResearchGate. [Link]

-

A combined molecular dynamics simulation and DFT study on mercapto-benzamide inhibitors for the HIV NCp7 protein. (n.d.). RSC Publishing. [Link]

-

Molecular Docking Tutorial: Benzamidine | PDF. (n.d.). Scribd. [Link]

-

In Silico Prediction of Binding Affinities of Hybrid Molecules of Benzothiazole Linked with Hydroxamic Acid by Disulfide Bond and Certain Linkers with HDAC8 Enzyme. (2024-07-09). Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

-

Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022-11-03). MDPI. [Link]

-

Molecular Docking of Endolysins for Studying Peptidoglycan Binding Mechanism. (2024-11-15). MDPI. [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022-10-20). PMC. [Link]

-

Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (n.d.). PubMed Central. [Link]

-

Bioinformatics and computational studies of chabamide F and chabamide G for breast cancer and their probable mechanisms of action. (2024-08-27). PubMed Central. [Link]

-

In Silico Subtractive Proteomics and Molecular Docking Approaches for the Identification of Novel Inhibitors against Streptococcus pneumoniae Strain D39. (n.d.). MDPI. [Link]

-

In Silico Prediction of Binding Affinities of Hybrid Molecules of Benzothiazole Linked with Hydroxamic Acid by Disulfide Bond and Certain Linkers with HDAC8 Enzyme: M. (2025-08-10). ResearchGate. [Link]

-

In silico analysis of correlation between physicochemical properties of ligands and binding affinity to protein targets. (n.d.). ChemRxiv. [Link]

-

In Silico Methods for Identification of Potential Therapeutic Targets. (n.d.). PMC. [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]